4-Methoxy-3,5-dimethylpicolinimidamide

Description

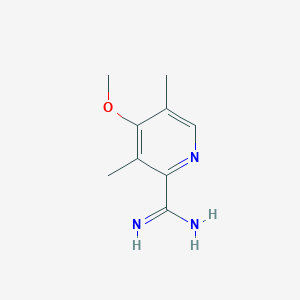

4-Methoxy-3,5-dimethylpicolinimidamide is a substituted pyridine derivative characterized by a methoxy group at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring, with an amidine functional group (-C(=NH)-NH₂) at the 2-position.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-5-4-12-7(9(10)11)6(2)8(5)13-3/h4H,1-3H3,(H3,10,11) |

InChI Key |

PVNRBIPSXNYSGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethylpicolinimidamide typically involves the reaction of 4-methoxy-3,5-dimethylpicolinaldehyde with suitable reagents. One common method is the condensation reaction with an amidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylpicolinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Methoxy-3,5-dimethylpicolinimidamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinimidamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Methoxy-3,5-dimethylpicolinimidamide, with comparisons based on substituents, similarity scores, and documented properties:

Key Differences and Implications:

Functional Group Variation: The amidine group in this compound replaces the carboxylic acid (-COOH) in analogs like 4-Methoxy-3,5-dimethylpicolinic acid. Methoxy and Methyl Substituents: The 4-methoxy and 3,5-dimethyl groups are conserved across analogs, suggesting these groups contribute to steric bulk and lipophilicity, influencing membrane permeability .

Bioactivity Trends: Picolinic acid derivatives (e.g., 4-Methoxy-3,5-dimethylpicolinic acid) are associated with enzyme inhibition, particularly in diabetes therapeutics (e.g., dipeptidyl peptidase-4 inhibitors) . The amidine derivative may exhibit similar or amplified activity due to stronger hydrogen-bonding capacity.

Synthetic Accessibility :

- Carboxylic acid derivatives (e.g., 4-Methoxy-3-methylpicolinic acid) are more commonly synthesized via cyclization or oxidation routes. In contrast, amidine derivatives require specialized reagents (e.g., Pinner reaction conditions), posing challenges in scalability .

Research Findings and Gaps

- Structural-Activity Relationships (SAR): High similarity scores (0.89–0.92) between analogs indicate that minor substituent changes significantly impact bioactivity. For example, replacing a hydroxyl group with methoxy (as in 4-Hydroxy-5-methylpicolinic acid vs. 4-Methoxy-3-methylpicolinic acid) alters solubility and target selectivity .

- Pharmacokinetic Data: No studies directly address the ADME (absorption, distribution, metabolism, excretion) profile of this compound. However, its methyl and methoxy groups likely enhance metabolic stability compared to hydroxyl-containing analogs .

- Therapeutic Potential: The amidine group’s nucleophilic nature suggests utility in covalent drug design, though toxicity risks (e.g., off-target reactivity) require investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.